
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are likely to be employed to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the thiazole ring but shares the tetrahydroisoquinoline core.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of the thiazole ring and exhibits different biological activities.
Uniqueness
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine is unique due to the presence of both the thiazole ring and the tetrahydroisoquinoline moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17N3S |
|---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3S/c1-17(2)14-16-13(9-18-14)11-4-3-10-5-6-15-8-12(10)7-11/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI Key |
PVBPKQNIHZJXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


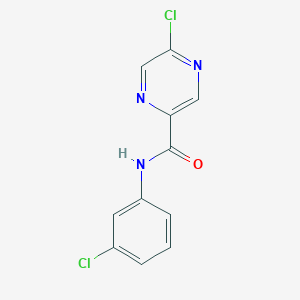
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
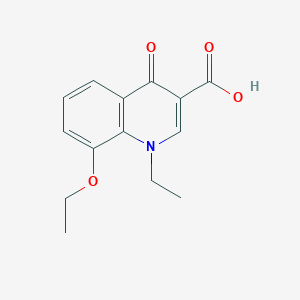
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
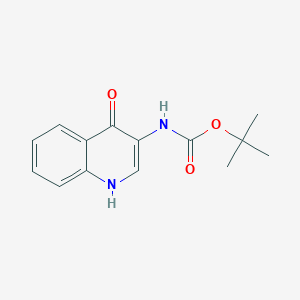



![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)

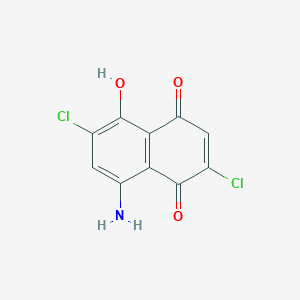
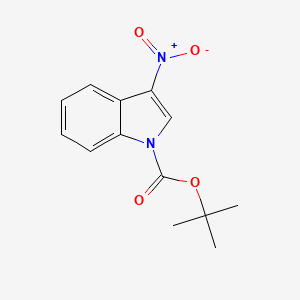
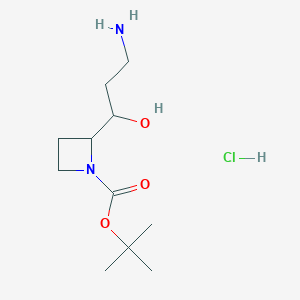
![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)
